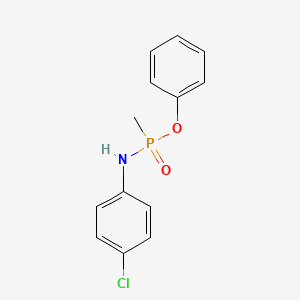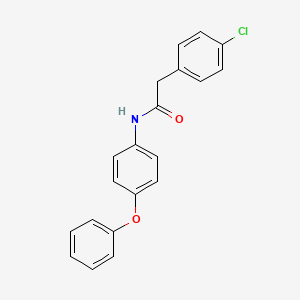![molecular formula C21H21N3O2 B5766191 2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766191.png)
2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone, also known as P7C3-A20, is a small molecule that has been found to have neuroprotective effects in preclinical studies. This compound has shown potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Wirkmechanismus
The mechanism of action of 2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone is not fully understood. However, it has been proposed that the compound promotes neurogenesis by activating the nicotinamide phosphoribosyltransferase (NAMPT) pathway. This pathway is involved in the production of nicotinamide adenine dinucleotide (NAD+), which is essential for cellular energy metabolism and DNA repair. Activation of the NAMPT pathway has been shown to increase NAD+ levels, which in turn promotes neurogenesis and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase NAD+ levels, promote neurogenesis, and improve cognitive function in animal models. Additionally, it has been found to protect dopaminergic neurons in models of Parkinson's disease. These effects suggest that this compound has potential as a therapeutic agent for various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone is its ability to promote neurogenesis and improve cognitive function in animal models. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the mechanism of action and optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone. One direction is to further investigate its mechanism of action and optimize its therapeutic potential for various neurological disorders. Additionally, further studies are needed to determine its safety and efficacy in clinical trials. Furthermore, research could be conducted to investigate the potential of this compound as a neuroprotective agent in other diseases such as stroke and multiple sclerosis. Finally, studies could be conducted to determine the pharmacokinetics and pharmacodynamics of the compound to optimize dosing and administration in clinical trials.
Synthesemethoden
The synthesis method for 2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone involves the reaction of 4-(1-piperidinylcarbonyl)benzaldehyde with 2-methyl-4-nitroaniline in the presence of a reducing agent such as iron powder or tin(II) chloride. The resulting intermediate is then treated with potassium carbonate and acetic acid to yield the final product. This method has been optimized to provide high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone has been extensively studied in preclinical models of neurological disorders. It has been shown to promote neurogenesis and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, it has been found to protect dopaminergic neurons in models of Parkinson's disease. These findings suggest that this compound has potential as a therapeutic agent for various neurological disorders.
Eigenschaften
IUPAC Name |
2-methyl-4-[4-(piperidine-1-carbonyl)phenyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-23-21(26)18-8-4-3-7-17(18)19(22-23)15-9-11-16(12-10-15)20(25)24-13-5-2-6-14-24/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFOWQZCJOYOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5766112.png)
hydrazone](/img/structure/B5766115.png)

![N'-{[2-(phenylthio)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5766138.png)
![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5766146.png)
![2,3-dimethoxy-6-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5766152.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}-4-fluorobenzenesulfonamide](/img/structure/B5766164.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5766170.png)



![3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5766201.png)
![3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5766214.png)
![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5766227.png)